1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione is an organic compound characterized by its unique structure, which includes a hexahydropyrimidine ring and a phenyl group substituted with both bromine and fluorine atoms. Its molecular formula is C10H8BrFN2O2, and it has a molecular weight of 287.09 g/mol. The compound exhibits properties typical of heterocyclic compounds, making it of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .
Research indicates that 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione possesses potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The presence of halogen substituents (bromine and fluorine) on the phenyl ring may enhance its biological activity by influencing its interaction with biological targets such as enzymes and receptors .
The synthesis of 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione typically involves several steps:
1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione has several applications:
Interaction studies involving 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione focus on its binding affinity to specific biological targets. Research suggests that the compound may inhibit key enzymes involved in metabolic pathways or modulate receptor activities, which could lead to therapeutic effects. Further studies are required to elucidate the precise mechanisms of action and interactions with biomolecules.
Several compounds share structural similarities with 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione | C11H11BrN2O3 | Contains a methoxy group instead of fluorine |
1-(3-Bromo-4-ethoxy-phenyl)hexahydropyrimidine-2,4-dione | C12H13BrN2O3 | Ethoxy group provides different electronic properties |
1-(3-Bromo-4-chlorophenyl)hexahydropyrimidine-2,4-dione | C10H8BrClN2O2 | Contains chlorine instead of fluorine |
The presence of both bromine and fluorine in 1-(3-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione contributes to its unique reactivity and potential biological activity compared to other similar compounds .